4-(2,4-Difluorophenyl)pyridine
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Overview
Description
4-(2,4-Difluorophenyl)pyridine is an organic compound with the molecular formula C11H7F2N. It is characterized by the presence of a pyridine ring substituted with a 2,4-difluorophenyl group. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)pyridine typically involves the reaction of 2,4-difluorobenzene with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often employs similar palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Substitution Reactions: Products typically include derivatives where the fluorine atoms are replaced by other functional groups.
Oxidation Reactions: Oxidized products may include pyridine N-oxides.
Scientific Research Applications
4-(2,4-Difluorophenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)pyridine largely depends on its application:
Comparison with Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)-5-fluoropyridine
- 2-(2,4-Difluorophenyl)-5-methylpyridine
Uniqueness: 4-(2,4-Difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise control over electronic interactions, such as in the development of OLED materials and specific pharmaceutical agents .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJAIUHVYWAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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